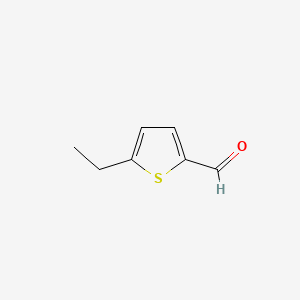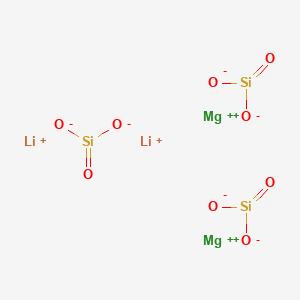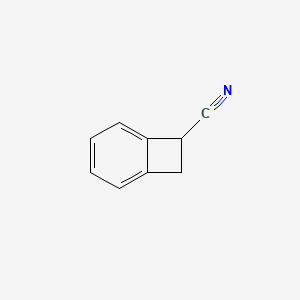
1-Benzocyclobutenecarbonitrile
Overview
Description
1-Benzocyclobutenecarbonitrile is an organic compound with the empirical formula C9H7N . It has a molecular weight of 129.16 and is used as a precursor for R-cyano- or R-keto-substituted o-quinodimethanes .
Synthesis Analysis
The synthesis of 1-Benzocyclobutenecarbonitrile involves the use of enantiomeric resolution by CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC (new generation chiral stationary phases) by chromatography .
Molecular Structure Analysis
The molecular structure of 1-Benzocyclobutenecarbonitrile can be represented by the SMILES string N#CC1Cc2ccccc12 . The IUPAC Standard InChI is InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
1-Benzocyclobutenecarbonitrile is a liquid at room temperature . It has a refractive index of 1.5479 and a density of 1.055 g/mL at 25 °C . It has a boiling point of 88 °C at 1.3 mmHg .
Scientific Research Applications
Precursor for R-cyano- or R-keto-substituted o-quinodimethanes
1-Benzocyclobutenecarbonitrile is used as a precursor for R-cyano- or R-keto-substituted o-quinodimethanes . These are important intermediates in organic synthesis, particularly in the creation of various pharmaceuticals and complex organic molecules.
Enantiomeric Resolution
The compound has been reported to undergo enantiomeric resolution by CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC, which are new generation chiral stationary phases . This process is crucial in the field of chiral synthesis, where the goal is to produce a single enantiomer of a compound. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1-benzocyclobutenecarbonitrile is used as a precursor for r-cyano- or r-keto-substituted o-quinodimethanes , which are highly reactive dienes that can interact with a wide range of dienophiles .
Mode of Action
1-Benzocyclobutenecarbonitrile undergoes efficient ring-opening under high temperature and pressure conditions to generate ortho-quinodimethanes . These ortho-quinodimethanes subsequently react with various dienophiles in a Diels–Alder cycloaddition to form complex heterocyclic ring systems .
Biochemical Pathways
The compound’s ability to generate ortho-quinodimethanes and participate in diels–alder cycloadditions suggests that it may influence a variety of biochemical processes, particularly those involving the synthesis of complex heterocyclic compounds .
Result of Action
The molecular and cellular effects of 1-Benzocyclobutenecarbonitrile’s action primarily involve the generation of ortho-quinodimethanes and the formation of complex heterocyclic ring systems through Diels–Alder cycloadditions . These reactions can lead to the synthesis of a wide range of compounds, potentially influencing various cellular processes.
Action Environment
The action of 1-Benzocyclobutenecarbonitrile is significantly influenced by environmental factors such as temperature and pressure . High temperature and pressure conditions facilitate the efficient ring-opening of 1-Benzocyclobutenecarbonitrile and the subsequent generation of ortho-quinodimethanes . Therefore, the efficacy and stability of 1-Benzocyclobutenecarbonitrile are likely to be highly dependent on these environmental conditions.
properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIDKRPZJBUHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987531 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzocyclobutenecarbonitrile | |
CAS RN |
6809-91-2 | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





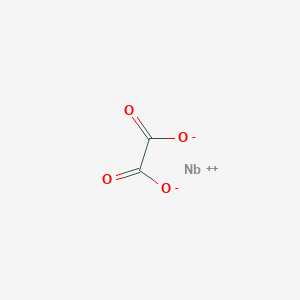
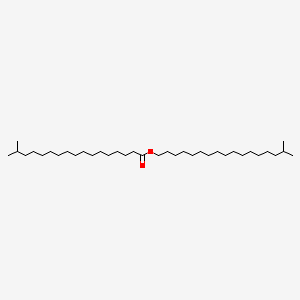
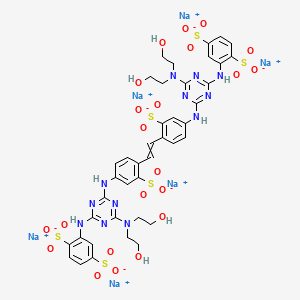
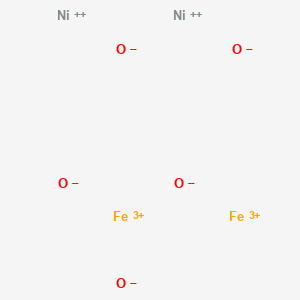

![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)

